molecular formula C5H12N2OS B1173912 H-Met-NH2 CAS No. 19298-72-7

H-Met-NH2

Cat. No.: B1173912
CAS No.: 19298-72-7
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Description

H-Met-NH2 is an amino acid amide derived from methionine, where the carboxylic acid group is replaced by an amide group. It is a colorless crystalline solid that is soluble in water but insoluble in organic solvents. This compound has a wide range of applications in various fields, including pharmaceuticals, food industry, cosmetics, and chemical research .

Chemical Reactions Analysis

H-Met-NH2 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form methionine sulfoxide and methionine sulfone.

    Reduction: It can be reduced back to methionine under specific conditions.

    Substitution: this compound can participate in substitution reactions where the amide group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .

Scientific Research Applications

H-Met-NH2 has several scientific research applications:

Mechanism of Action

H-Met-NH2 exerts its effects through interactions with specific enzymes and molecular pathways. For instance, it binds to nitrile hydratase and amidase enzymes, facilitating the hydrolysis of nitriles to amides. The binding involves specific residues within the enzyme’s binding pockets, forming diverse contacts with the substrate . This interaction is crucial for the degradation of nitriles and the synthesis of amides.

Comparison with Similar Compounds

H-Met-NH2 can be compared with other amino acid amides such as:

Properties

IUPAC Name

(2S)-2-amino-4-methylsulfanylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2OS/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H2,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYTVXOARWSQSV-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40940971
Record name 2-Amino-4-(methylsulfanyl)butanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40940971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4510-08-1, 19298-72-7
Record name L-Methioninamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4510-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methioninamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004510081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methioninamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019298727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-(methylsulfanyl)butanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40940971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-amino-4-(methylsulfanyl)butanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name METHIONINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QSM06A70MD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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